3-(Morpholinosulfonyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholinosulfonyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a morpholinosulfonyl group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable benzene derivative. One common method is the reaction of 2-fluoronitrobenzene with morpholine, followed by reduction of the nitro group to an amino group. The sulfonylation of the resulting diamine with a sulfonyl chloride completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinosulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like zinc powder in ethanol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Zinc powder in ethanol or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-(Morpholinosulfonyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholinosulfonyl)benzene-1,2-diamine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: A simpler analogue without the morpholinosulfonyl group.
Morpholine: A related compound that lacks the benzene ring and amino groups.
Sulfonamides: Compounds that share the sulfonyl functional group but differ in their overall structure.
Uniqueness
3-(Morpholinosulfonyl)benzene-1,2-diamine is unique due to the presence of both the morpholinosulfonyl group and the benzene-1,2-diamine scaffold. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogues .
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-morpholin-4-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15N3O3S/c11-8-2-1-3-9(10(8)12)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7,11-12H2 |
InChI Key |
YNZYXALGCZGMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.